Diethylenetriamine nitrate
CAS No.: 57578-39-9
Cat. No.: VC19562074
Molecular Formula: C4H14N4O3
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57578-39-9 |
|---|---|
| Molecular Formula | C4H14N4O3 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;nitric acid |
| Standard InChI | InChI=1S/C4H13N3.HNO3/c5-1-3-7-4-2-6;2-1(3)4/h7H,1-6H2;(H,2,3,4) |
| Standard InChI Key | XAMVGCRNXFFKKM-UHFFFAOYSA-N |
| Canonical SMILES | C(CNCCN)N.[N+](=O)(O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Diethylenetriamine nitrate consists of a triamine backbone—diethylenetriamine —protonated at two amine groups and coordinated with nitrate anions . The molecular formula is , yielding a molecular weight of 269.2 g/mol. Key physicochemical properties include:
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Solubility: High solubility in polar solvents like water, methanol, and ethanol, with reduced solubility in acetone or tetrahydrofuran (THF) .
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Thermal Stability: Decomposes at temperatures above 187°C, a trait shared with EDDN .
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Particle Morphology: Crystallizes as rounded oblong platelets, typically with an average particle size of 28–32 µm when synthesized under controlled conditions .
Comparative solubility data for analogous nitrates in water-alcohol mixtures are provided in Table 1.
Table 1: Solubility of Polyamine Nitrates in Water-Alcohol Mixtures
| Solvent System | Temperature (°C) | Solubility (wt%) |
|---|---|---|
| Water/Methanol | 10 | 0.5 |
| Water/Ethanol | 30 | 1.0 |
| Water/Acetone | 25 | <0.1 |
Synthesis and Optimization
Neutralization Reaction
DETN is synthesized via stepwise neutralization of diethylenetriamine with nitric acid. The process involves:
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Diluting diethylenetriamine in deionized water to form a 15–20% aqueous solution.
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Gradually adding 65–70% nitric acid under controlled temperatures (20–30°C) to prevent exothermic runaway reactions .
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Monitoring pH to ensure complete neutralization (target pH: 3.0–4.0) .
This method minimizes hazardous byproducts like alkyl nitrates, which are common in non-aqueous solvent systems.
Crystallization
The neutralized solution is introduced into a non-aqueous, water-miscible solvent (e.g., methanol or acetone), inducing crystallization. Key parameters include:
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Solvent Selection: Methanol is preferred for its low cost and high miscibility with water (>95%) .
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Temperature Control: Cooling the solvent to 3–5°C enhances yield and particle uniformity .
Table 2: Crystallization Yields in Different Solvents
| Solvent | Yield (%) | Particle Size (µm) |
|---|---|---|
| Methanol | 95.4 | 30 |
| Acetone | 89.2 | 28 |
| THF | 82.1 | 32 |
Industrial Applications
Epoxy Resin Curing
DETN acts as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Its high nitrogen content (26.7%) contributes to flame-retardant properties, making it suitable for aerospace composites .
Explosives Formulation
In explosives, DETN serves as a stable oxidizer. Its moderate sensitivity to shock (comparable to ammonium nitrate) and predictable combustion kinetics enable use in mining and demolition charges. Critical performance metrics include:
Future Research Directions
Despite its utility, DETN remains understudied. Priority research areas include:
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Thermodynamic Modeling: Predict phase behavior in mixed solvents.
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Toxicity Profiling: Quantify ecotoxicological impacts via OECD guidelines.
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Alternative Synthesis Routes: Explore catalytic neutralization to reduce nitric acid waste.
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